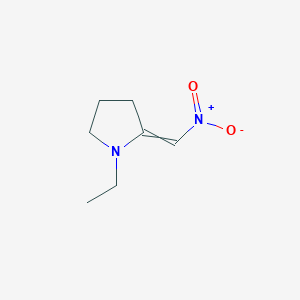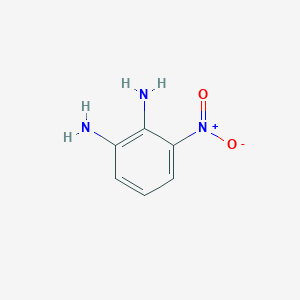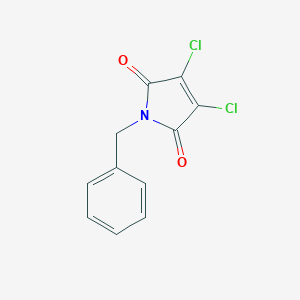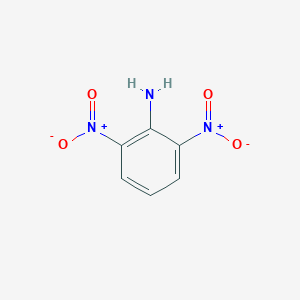![molecular formula C17H12N2 B188784 2-Phenylimidazo[2,1-a]isoquinoline CAS No. 70845-68-0](/img/structure/B188784.png)
2-Phenylimidazo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylimidazo[2,1-a]isoquinoline is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazoisoquinoline family, which is known for its diverse biological activities. In
Mechanism Of Action
The mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. These changes can result in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition can lead to changes in cellular signaling pathways, resulting in the inhibition of cancer cell growth and the induction of apoptosis. Additionally, 2-Phenylimidazo[2,1-a]isoquinoline has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Phenylimidazo[2,1-a]isoquinoline in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for scientific research. However, one of the limitations of using 2-Phenylimidazo[2,1-a]isoquinoline is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Future Directions
There are several future directions for the use of 2-Phenylimidazo[2,1-a]isoquinoline in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline and its potential side effects.
Synthesis Methods
The synthesis of 2-Phenylimidazo[2,1-a]isoquinoline can be achieved by various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. Another method is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 2-Phenylimidazo[2,1-a]isoquinoline with high yields and purity.
Scientific Research Applications
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-Phenylimidazo[2,1-a]isoquinoline has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
properties
CAS RN |
70845-68-0 |
|---|---|
Product Name |
2-Phenylimidazo[2,1-a]isoquinoline |
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H |
InChI Key |
LKENZGMGOAVEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Other CAS RN |
70845-68-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)


